Cas no 1204-70-2 (2-Phenyl-1,3-oxazole-4-carbonyl Chloride)

2-Phenyl-1,3-oxazole-4-carbonyl chloride is a reactive acyl chloride derivative commonly employed as a versatile intermediate in organic synthesis. Its oxazole core, coupled with the phenyl substituent, enhances its utility in constructing heterocyclic frameworks, particularly in pharmaceutical and agrochemical applications. The carbonyl chloride group facilitates efficient acylation reactions, enabling the introduction of the 2-phenyloxazole moiety into target molecules. This compound is valued for its stability under controlled conditions and its ability to participate in amidation, esterification, and other nucleophilic substitution reactions. Its structural features make it a useful building block for synthesizing biologically active compounds with potential applications in medicinal chemistry and material science.
2-Phenyl-1,3-oxazole-4-carbonyl Chloride structure
1204-70-2 structure
Product name:2-Phenyl-1,3-oxazole-4-carbonyl Chloride
CAS No:1204-70-2
MF:C10H6ClNO2
MW:207.613141536713
MDL:MFCD01109268
CID:117515
PubChem ID:2748756

2-Phenyl-1,3-oxazole-4-carbonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazolecarbonylchloride, 2-phenyl-
    • 2-Phenyl-1,3-oxazole-4-carbonyl chloride
    • 2-PHENYL-4-OXAZOLECARBONYL CHLORIDE
    • 2-Phenyloxazol-4-carbonylchlorid
    • 2-Phenyl-oxazol-4-carbonylchlorid
    • 2-phenyloxazolcarbonyl chloride
    • 2-phenyl-oxazole-4-carbonyl chloride
    • 2-Phenyloxazole-4-carbonyl chloride
    • AC1MCOT4
    • AG-D-44707
    • CTK0H1626
    • CS-0365070
    • 1204-70-2
    • DTXSID40372733
    • AKOS004904287
    • 4-Oxazolecarbonyl chloride, 2-phenyl- (7CI,8CI,9CI)
    • LS-09999
    • MFCD01109268
    • 2-Phenyl-1,3-oxazole-4-carbonyl Chloride
    • MDL: MFCD01109268
    • Inchi: InChI=1S/C10H6ClNO2/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H
    • InChI Key: YQNBLEXRJFCKSW-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=NC(=CO2)C(=O)Cl

Computed Properties

  • Exact Mass: 207.00878
  • Monoisotopic Mass: 207.0087061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.1

2-Phenyl-1,3-oxazole-4-carbonyl Chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P321245-50mg
2-Phenyl-1,3-oxazole-4-carbonyl Chloride
1204-70-2
50mg
$ 135.00 2022-06-03
abcr
AB417437-5g
2-Phenyl-1,3-oxazole-4-carbonyl chloride; .
1204-70-2
5g
€1037.00 2024-06-12
abcr
AB417437-1g
2-Phenyl-1,3-oxazole-4-carbonyl chloride; .
1204-70-2
1g
€397.00 2024-06-12
A2B Chem LLC
AE54790-5g
2-Phenyl-1,3-oxazole-4-carbonyl chloride
1204-70-2 >95%
5g
$1134.00 2024-04-20
A2B Chem LLC
AE54790-1g
2-Phenyl-1,3-oxazole-4-carbonyl chloride
1204-70-2 >95%
1g
$578.00 2024-04-20
TRC
P321245-10mg
2-Phenyl-1,3-oxazole-4-carbonyl Chloride
1204-70-2
10mg
$ 65.00 2022-06-03
abcr
AB417437-1 g
2-Phenyl-1,3-oxazole-4-carbonyl chloride
1204-70-2
1 g
€406.00 2023-07-19
abcr
AB417437-5 g
2-Phenyl-1,3-oxazole-4-carbonyl chloride
1204-70-2
5 g
€1,074.00 2023-07-19
TRC
P321245-5mg
2-Phenyl-1,3-oxazole-4-carbonyl Chloride
1204-70-2
5mg
$ 50.00 2022-06-03
abcr
AB417437-500 mg
2-Phenyl-1,3-oxazole-4-carbonyl chloride
1204-70-2
500MG
€313.80 2023-02-03

Additional information on 2-Phenyl-1,3-oxazole-4-carbonyl Chloride

Introduction to 2-Phenyl-1,3-oxazole-4-carbonyl Chloride (CAS No: 1204-70-2)

2-Phenyl-1,3-oxazole-4-carbonyl Chloride, identified by the Chemical Abstracts Service Number (CAS No) 1204-70-2, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the oxazole class, characterized by a five-membered heterocyclic structure containing one oxygen atom and two carbon atoms. The presence of a carbonyl chloride functional group at the 4-position of the oxazole ring enhances its reactivity, making it a valuable building block for the synthesis of more complex molecules.

The structure of 2-Phenyl-1,3-oxazole-4-carbonyl Chloride features a phenyl group attached to the 2-position of the oxazole ring, which contributes to its unique electronic and steric properties. This arrangement allows for diverse chemical transformations, including nucleophilic substitution reactions, condensation reactions, and coupling reactions, which are pivotal in drug discovery and development. The compound’s ability to undergo facile functionalization makes it an attractive candidate for medicinal chemists seeking to design novel therapeutic agents.

In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that oxazole-containing compounds exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The synthetic utility of 2-Phenyl-1,3-oxazole-4-carbonyl Chloride lies in its ability to serve as a precursor for synthesizing more complex oxazole-based scaffolds. For instance, it can be converted into amides, esters, or other heterocyclic compounds through nucleophilic attack on the carbonyl chloride group.

One notable application of 2-Phenyl-1,3-oxazole-4-carbonyl Chloride is in the preparation of protease inhibitors, which are critical in treating various diseases such as HIV/AIDS and cancer. Proteases play a crucial role in biological processes, and inhibiting their activity can lead to therapeutic benefits. The reactivity of the carbonyl chloride moiety allows for the facile introduction of various substituents that can modulate enzyme specificity and potency. Recent research has shown that derivatives of this compound exhibit promising inhibitory effects on certain proteases, highlighting its potential as a pharmacophore.

The pharmaceutical industry has been exploring novel synthetic routes to optimize the production of 2-Phenyl-1,3-oxazole-4-carbonyl Chloride. Advances in catalytic methods have enabled more efficient and sustainable synthesis of this intermediate. For example, transition metal-catalyzed reactions have been employed to enhance yield and reduce byproduct formation. These innovations not only improve cost-effectiveness but also align with green chemistry principles by minimizing waste and energy consumption.

Moreover, the biological activity of 2-Phenyl-1,3-oxazole-4-carbonyl Chloride has been investigated in various preclinical models. Studies have revealed that certain derivatives exhibit significant cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells. This selective toxicity makes them attractive candidates for further development into anticancer drugs. The structure-activity relationship (SAR) of this compound has been thoroughly examined to identify key structural features responsible for its biological activity.

In conclusion, 2-Phenyl-1,3-oxazole-4-carbonyl Chloride (CAS No: 1204-70-2) is a versatile intermediate with significant applications in pharmaceutical synthesis and drug development. Its unique reactivity and structural properties make it a valuable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new synthetic methods and biological activities, this compound is poised to play an increasingly important role in the advancement of modern medicine.

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(CAS:1204-70-2)2-Phenyl-1,3-oxazole-4-carbonyl Chloride
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